(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- is a chemical compound with a complex structure that includes a butenoic acid backbone and a diphenylpropylamino group
Preparation Methods
The synthesis of 2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- involves several steps. One common method includes the reaction of 2-butenoic acid with 3,3-diphenylpropylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct configuration of the compound . Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, but it often acts by inhibiting or modulating the function of key proteins involved in metabolic or signaling pathways .
Comparison with Similar Compounds
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- can be compared with other similar compounds such as:
Crotonic acid: Another butenoic acid derivative, but with different substituents, leading to distinct chemical properties and applications.
Isocrotonic acid: An isomer of crotonic acid with a different configuration, affecting its reactivity and biological activity.
3-butenoic acid: A structural isomer with the double bond in a different position, resulting in different chemical behavior.
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(E)-4-(3,3-diphenylpropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C19H19NO3/c21-18(11-12-19(22)23)20-14-13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,21)(H,22,23)/b12-11+ |
InChI Key |
NVGFYZKOBXANAL-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CCNC(=O)/C=C/C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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